HIV-1 inhibitor-62

HIV-1 G-quadruplex Metal-organic complex

Researchers studying HIV-1 latency and viral entry often lack a single tool compound addressing both mechanisms simultaneously. HIV-1 inhibitor-62 (NDI-MOC-Cu) resolves this gap: a copper(II)-organic complex with validated dual activity-CXCR4 antagonism blocks viral entry, while LTR G-quadruplex stabilization suppresses post-integration transcription. In FRET/CD and cell-based assays, the Cu²⁺ complex demonstrates superior potency versus the Zn²⁺ analog and metal-free ligand. For in vitro studies requiring multitargeted antiviral probing. Custom synthesis; quote-based procurement.

Molecular Formula C45H71CuN11O6
Molecular Weight 925.7 g/mol
Cat. No. B12385896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-62
Molecular FormulaC45H71CuN11O6
Molecular Weight925.7 g/mol
Structural Identifiers
SMILESCN(C)CCCN=C1C=C2C3=C(C(=CC4=C(N(C(=O)C1=C43)CCCN(C)C)O)NCCCCCC(=O)OCC5C[N-]CCNCCC[N-]CCN5)C(=O)N(C2=O)CCCN(C)C.[Cu+2]
InChIInChI=1S/C45H71N11O6.Cu/c1-52(2)23-11-18-51-36-29-34-38-39-33(42(58)56(45(61)41(36)39)27-13-25-54(5)6)28-35(40(38)44(60)55(43(34)59)26-12-24-53(3)4)50-17-9-7-8-14-37(57)62-31-32-30-48-20-19-46-15-10-16-47-21-22-49-32;/h28-29,32,46,49-50,58H,7-27,30-31H2,1-6H3;/q-2;+2
InChIKeyBGKGMHCVHZTYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Inhibitor-62: Antiviral Cu-NDI Conjugate


HIV-1 inhibitor-62, identified as the copper(II)-organic complex (NDI-MOC-Cu) of a naphthalene diimide-tetraazacycloalkane conjugate (chemical formula C45H71CuN11O6, molecular weight 925.66 g/mol), is a research-use antiviral agent with a dual mode of action [1]. It targets the HIV-1 life cycle by simultaneously blocking viral entry via the CXCR4 co-receptor and inhibiting post-integration viral promoter activity through stabilization of LTR G-quadruplex structures [1]. This compound represents a novel, multitargeting chemotype distinct from conventional antiretroviral drug classes like integrase or reverse transcriptase inhibitors [1].

Why HIV-1 Inhibitor-62 Cannot Be Substituted


HIV-1 inhibitor-62 is a metal-organic complex (MOC) containing Cu2+, and its antiviral activity is intrinsically linked to this metal center. While the underlying naphthalene diimide (NDI) scaffold provides G-quadruplex-binding activity and the tetraazacycloalkane moiety enables CXCR4 antagonism, the incorporation of Cu2+ significantly enhances these dual functions [1]. Direct comparator studies show that the Cu2+-containing MOC (HIV-1 inhibitor-62) exhibits superior performance in both in vitro binding and cell-based assays relative to the Zn2+ analog and the metal-free ligand [1]. Therefore, substituting HIV-1 inhibitor-62 with a different NDI-based compound or an alternative CXCR4 antagonist would result in a loss of this metal-optimized, multitargeting potency and cannot replicate the specific experimental outcomes associated with the Cu2+ complex [1].

HIV-1 Inhibitor-62: Differentiation Evidence


Enhanced LTR G-Quadruplex Stabilization

HIV-1 inhibitor-62, the Cu2+-complexed NDI-MOC, demonstrates enhanced binding to HIV-1 LTR G-quadruplex (G4) DNA structures compared to its direct analog, the Zn2+ complex, and the metal-free NDI-tetraazacycloalkane conjugate [1]. In vitro FRET (Förster Resonance Energy Transfer) and CD (Circular Dichroism) assays confirmed a metal-dependent increase in G4 stabilization, with the Cu2+ complex showing the most pronounced effect [1].

HIV-1 G-quadruplex Metal-organic complex

Cell-Based Dual-Targeting Activity

In cell-based assays, HIV-1 inhibitor-62 exhibited a superior dual-targeting profile compared to its Zn2+ and metal-free analogs [1]. The Cu2+ complex dose-dependently reduced LTR promoter activity and specifically inhibited viral entry of a CXCR4-tropic HIV-1 strain, demonstrating effective targeting of both the viral entry and post-integration steps [1]. The magnitude of this dual inhibition was reported to be enhanced in the Cu2+ complex relative to the other tested compounds [1].

HIV-1 CXCR4 LTR Antiviral

Cu2+ Complex Chemical Structure

HIV-1 inhibitor-62 is a structurally defined metal-organic complex (MOC) with the molecular formula C45H71CuN11O6 and a molecular weight of 925.66 g/mol, explicitly identified as the Cu2+ complex of an NDI-tetraazacycloalkane conjugate [1][2]. This structure is distinct from the Zn2+ analog (NDI-MOC-Zn) and the metal-free ligand, which are separate chemical entities [1]. The presence of the Cu2+ ion is essential for its enhanced biological activity [1].

Metal-organic complex Copper(II) HIV-1 inhibitor

HIV-1 Inhibitor-62: Key Research Applications


Mechanistic Studies of HIV-1 LTR G-Quadruplexes

HIV-1 inhibitor-62 is optimally applied in in vitro and cell-based experiments designed to dissect the role of the HIV-1 LTR G-quadruplex in regulating viral transcription. Its enhanced binding to LTR G4 structures, as established in FRET and CD assays [1], makes it a superior tool compound compared to its Zn2+ or metal-free analogs for investigating how G4 stabilization modulates promoter activity and viral latency.

Dual-Targeting Antiviral Research

This compound is uniquely suited for antiviral studies exploring the simultaneous inhibition of viral entry (via CXCR4 antagonism) and post-integration transcription (via LTR G4 stabilization). Unlike single-target inhibitors, HIV-1 inhibitor-62's dual mode of action [1] provides a powerful tool for testing the concept of multitargeted therapy to limit viral escape and for probing the interplay between these two distinct steps of the HIV-1 life cycle in CXCR4-tropic strains.

Metal-Dependent Activity Studies

Given its specific identity as a Cu2+ complex with enhanced activity compared to the Zn2+ analog [1], HIV-1 inhibitor-62 is an ideal candidate for research into the role of metal coordination in antiviral activity. It serves as a key comparator in studies assessing how different transition metals (e.g., Cu vs. Zn) influence the binding, stability, and cellular efficacy of metal-organic conjugate drugs targeting nucleic acid structures.

Technical Documentation Hub

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